molecular formula C9H12N2O3 B14899859 n-(2,3-Dihydroxypropyl)picolinamide

n-(2,3-Dihydroxypropyl)picolinamide

Cat. No.: B14899859
M. Wt: 196.20 g/mol
InChI Key: PVKLLZUDGPOBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydroxypropyl)picolinamide is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

InChI

InChI=1S/C9H12N2O3/c12-6-7(13)5-11-9(14)8-3-1-2-4-10-8/h1-4,7,12-13H,5-6H2,(H,11,14)

InChI Key

PVKLLZUDGPOBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC(CO)O

Origin of Product

United States

Contextualization of the Picolinamide Scaffold in Drug Discovery and Chemical Probe Development

The picolinamide (B142947) framework, a derivative of picolinic acid, is a privileged scaffold in medicinal chemistry and drug discovery. nih.gov Its inherent properties, including the ability to act as a bidentate ligand and its presence in various biologically active compounds, have made it a cornerstone for the development of new therapeutic agents. dovepress.com The pyridine (B92270) ring within the picolinamide structure can significantly influence a molecule's pharmacokinetic properties, enhancing its biochemical potency, metabolic stability, and cell permeability. dovepress.com

The versatility of the picolinamide scaffold is evident in the diverse range of biological activities exhibited by its derivatives. Researchers have successfully synthesized and evaluated picolinamide-based compounds as potent inhibitors of various enzymes and receptors. For instance, novel picolinamide derivatives have been developed as inhibitors of VEGFR-2 kinase, a key target in cancer therapy, demonstrating significant antiproliferative activity against cancer cell lines. nih.gov Further studies have explored picolinamide derivatives as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, with some compounds showing potent and selective inhibitory activity. nih.gov

The picolinamide moiety also serves as an effective directing group in C-H functionalization reactions, enabling the efficient synthesis of complex molecules. nih.gov This synthetic utility further enhances its value in the creation of diverse chemical libraries for high-throughput screening and the discovery of new bioactive compounds.

Significance of N 2,3 Dihydroxypropyl Picolinamide As a Representative Picolinamide Derivative

While direct and extensive research on N-(2,3-Dihydroxypropyl)picolinamide is not widespread, its chemical structure suggests significant potential as a valuable tool in chemical biology. The molecule's importance stems from the synergistic combination of the proven picolinamide (B142947) scaffold and the functionally rich dihydroxypropyl group.

The dihydroxypropyl moiety, containing two hydroxyl groups, introduces several key features. Firstly, it significantly increases the hydrophilicity of the molecule, which can be advantageous for improving aqueous solubility and bioavailability. This is a critical consideration in drug design, as poor solubility often hampers the development of promising therapeutic candidates. Secondly, the vicinal diol arrangement offers multiple points for further chemical modification. These hydroxyl groups can be functionalized to attach fluorescent tags, affinity labels, or other reporter groups, making this compound a potentially excellent scaffold for the development of chemical probes.

Chemical probes are essential tools for studying biological systems, allowing for the interrogation of protein function and the validation of new drug targets. The design of a chemical probe often involves a recognition element (in this case, the picolinamide core) and a functional handle for attaching reporters (the dihydroxypropyl tail). Therefore, this compound embodies the fundamental principles of chemical probe design.

Overview of Current Research Landscape Pertaining to N 2,3 Dihydroxypropyl Picolinamide

Retrosynthetic Analysis and Key Synthetic Routes to the Picolinamide Core

A retrosynthetic analysis of this compound reveals that the primary disconnection is the amide bond. This bond can be formed through the coupling of a picolinic acid derivative and a suitably protected 3-amino-1,2-propanediol. This approach simplifies the synthesis into two key building blocks: the picolinamide core and the chiral side chain.

The picolinamide core is derived from picolinic acid (pyridine-2-carboxylic acid). A common and effective method for activating the carboxylic acid for amide bond formation is its conversion to an acyl chloride. This is typically achieved by reacting picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting picolinoyl chloride is highly reactive towards amines, facilitating the formation of the amide bond.

Alternatively, various coupling reagents can be employed to mediate the amide bond formation directly from the carboxylic acid and the amine, avoiding the need for the isolation of the acyl chloride. cam.ac.ukgrowingscience.com Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve yields and reduce side reactions. nih.gov Another effective coupling agent is hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). cam.ac.uk

The general synthetic route to the picolinamide core involves the reaction of picolinic acid or its activated derivative with the amino group of 3-amino-1,2-propanediol. The choice of method depends on the scale of the reaction, the desired purity, and the compatibility with other functional groups in the starting materials.

Detailed Synthetic Procedures for this compound

The synthesis of this compound involves the coupling of picolinic acid with 3-amino-1,2-propanediol. The diol functionality in the aminopropanediol requires protection to prevent unwanted side reactions during the amide bond formation.

A common protecting group for diols is the acetonide, formed by reacting the diol with acetone (B3395972) in the presence of an acid catalyst. This protected amine can then be coupled with picolinic acid. Following the successful formation of the amide bond, the protecting group is removed under acidic conditions to yield the final product.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of coupling agent, solvent, temperature, and reaction time.

When using coupling agents like EDC/HOBt, the reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) at room temperature. The molar ratio of the coupling agents to the carboxylic acid and amine is a critical factor. A slight excess of the coupling agents is often used to ensure complete conversion. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

For larger-scale syntheses, the use of picolinoyl chloride can be more cost-effective. The reaction of picolinoyl chloride with the protected aminopropanediol is usually performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction. The temperature is often kept low initially (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.

The table below summarizes some of the key variables and their potential impact on the synthesis.

ParameterVariableEffect on Reaction
Coupling Method Acyl Chloride vs. Coupling ReagentsAcyl chloride can be more reactive but may require harsher conditions. Coupling reagents offer milder conditions and are suitable for sensitive substrates.
Coupling Reagent EDC/HOBt, HATU, etc.The choice of reagent can influence reaction time, yield, and the extent of side reactions like racemization.
Solvent DCM, DMF, AcetonitrileSolvent polarity and solubility of reactants and reagents are important for reaction efficiency.
Base Triethylamine, DIPEA, PyridineThe base scavenges acid byproducts and can influence the rate and selectivity of the reaction.
Temperature 0 °C to Room TemperatureLower temperatures can help control exothermicity and reduce side reactions, while higher temperatures can increase the reaction rate.
Reaction Time Varies (hours to days)Monitored by TLC or LC-MS to determine the point of maximum conversion.

Derivatization Strategies for Structural Elucidation and Activity Modulation

Derivatization of this compound is a key strategy for studying its structure-activity relationships (SAR) and for developing analogues with improved properties. Modifications can be made on both the picolinic acid moiety and the 2,3-dihydroxypropyl side chain.

Modifications on the Picolinic Acid Moiety

The picolinic acid ring can be substituted at various positions to explore the impact on biological activity.

Substitution at the 4-position: The 4-position of the pyridine ring can be a target for modification. For instance, chlorination of picolinic acid can occur at the 4-position during the formation of the acyl chloride with thionyl chloride. nih.gov This 4-chloro derivative can then be used to synthesize the corresponding N-(2,3-dihydroxypropyl)-4-chloropicolinamide. Further modifications at this position can be achieved through nucleophilic aromatic substitution or cross-coupling reactions.

Substitution at the 6-position: The 6-position of the picolinic acid ring is another site for derivatization. For example, 6-phenylacetylene picolinic acid has been synthesized and could be a precursor for a variety of analogues. nih.gov

The table below outlines potential modifications on the picolinic acid moiety.

PositionModificationPotential Synthetic Approach
4-Position Halogenation (e.g., Cl)Reaction of picolinic acid with thionyl chloride. nih.gov
AminationNucleophilic aromatic substitution on a 4-halo-picolinic acid derivative.
Alkylation/ArylationCross-coupling reactions (e.g., Suzuki, Sonogashira) on a 4-halo-picolinic acid derivative.
6-Position Alkylation/ArylationCross-coupling reactions on a 6-halo-picolinic acid derivative.
PhenylacetyleneSynthesis from diphenylacetylene (B1204595) via microbial transformation. nih.gov

Substitutions on the 2,3-Dihydroxypropyl Side Chain

The hydroxyl groups of the 2,3-dihydroxypropyl side chain offer opportunities for further derivatization, which can significantly alter the compound's polarity, solubility, and biological interactions.

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or other electrophiles under basic conditions. For example, reaction with a benzyl (B1604629) bromide in the presence of a base like sodium hydride would yield the corresponding benzyl ethers. Selective protection of one hydroxyl group would allow for differential etherification.

Esterification: The hydroxyl groups can be esterified by reaction with acyl chlorides or carboxylic anhydrides. This can be used to introduce a variety of acyl groups, thereby modulating the lipophilicity and other properties of the molecule. Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method for this transformation. masterorganicchemistry.commasterorganicchemistry.com

The following table summarizes potential derivatization strategies for the side chain.

Functional GroupModificationReagents and Conditions
Hydroxyl Groups Etherification Alkyl halide (e.g., benzyl bromide), base (e.g., NaH) in an aprotic solvent.
Esterification Acyl chloride or anhydride (B1165640) in the presence of a base; or carboxylic acid with an acid catalyst (Fischer esterification). masterorganicchemistry.commasterorganicchemistry.com
Acetal Formation Reaction with an aldehyde or ketone in the presence of an acid catalyst to protect the diol.

Exploration of Bioisosteric Replacements

In the rational design of analogues of this compound, bioisosteric replacement serves as a critical strategy to modulate physicochemical and pharmacological properties. This approach involves the substitution of specific moieties within the parent molecule with other functional groups that possess similar spatial and electronic characteristics, with the aim of enhancing activity, improving metabolic stability, or altering pharmacokinetic profiles. wikipedia.orgnih.govdrughunter.com The exploration of bioisosteric replacements for this compound can be conceptually divided into modifications of the picolinamide scaffold and the 2,3-dihydroxypropyl side chain.

The core concept of bioisosterism allows medicinal chemists to fine-tune a lead compound to address limitations while preserving or enhancing its desired biological activity. nih.gov Such modifications can influence a molecule's size, shape, electron distribution, lipophilicity, and pKa, all of which are critical determinants of a drug's behavior in a biological system. nih.gov

Bioisosteric Modifications of the Picolinamide Scaffold

The picolinamide core is a key structural feature, and its amide linkage is a primary site for bioisosteric modification. The amide bond can be susceptible to enzymatic cleavage, and its hydrogen bonding characteristics play a significant role in receptor interactions. A variety of heterocyclic rings are recognized as effective amide bioisosteres, capable of mimicking the hydrogen bonding properties while potentially offering improved metabolic stability and pharmacokinetic profiles. drughunter.com

One prominent class of amide isosteres are five-membered aromatic rings such as triazoles, imidazoles, oxadiazoles, and oxazoles. drughunter.com For instance, the 1,2,3-triazole ring has been successfully employed as a metabolically stable replacement for the amide bond in numerous drug discovery programs. Another strategy involves the use of a trifluoroethylamine group, where the electronegative trifluoroethyl moiety acts as a mimic of the carbonyl group, potentially enhancing metabolic stability by reducing susceptibility to proteolysis. drughunter.com

Below is a table summarizing potential bioisosteric replacements for the amide group in the picolinamide scaffold.

Original Functional GroupBioisosteric ReplacementRationale for Replacement
Amide (-CONH-)1,2,3-TriazoleMimics hydrogen bonding properties, enhances metabolic stability.
Amide (-CONH-)OxadiazoleCan act as a hydrogen bond acceptor, metabolically stable.
Amide (-CONH-)ImidazoleCan act as both hydrogen bond donor and acceptor, potential for additional interactions.
Amide (-CONH-)Trifluoroethylamine (-CH₂CF₃NH-)Electronegative group mimics carbonyl, increased metabolic stability.

Bioisosteric Modifications of the 2,3-Dihydroxypropyl Side Chain

The 2,3-dihydroxypropyl side chain, with its vicinal diol, is a critical pharmacophoric element, likely involved in key hydrogen bonding interactions with its biological target. Bioisosteric replacement of this diol functionality is a nuanced challenge, as it requires the preservation of these crucial interactions while potentially improving properties such as cell permeability or metabolic stability.

Several strategies can be envisioned for the bioisosteric replacement of a 1,2-diol. A classical approach involves the substitution of hydroxyl groups with other functionalities that can also act as hydrogen bond donors and acceptors. For example, the replacement of a hydroxyl group with an amino group is a well-established bioisosteric substitution. u-tokyo.ac.jp Fluorine, being similar in size to a hydrogen atom, can be strategically introduced to block metabolic oxidation sites without significantly altering the molecule's topology. wikipedia.org

More advanced and non-classical bioisosteres for a diol could include functionalities that mimic the spatial arrangement and electronic properties of the two hydroxyl groups. For instance, a cyclopentane-1,2-dione has been investigated as a potential surrogate for a carboxylic acid group, and conceptually, a similar cyclic structure could be designed to present hydrogen bond accepting groups in a spatially similar manner to the diol. nih.gov Furthermore, the use of silicon-based isosteres, such as silanediols, has been explored in other contexts and could offer a different geometric and electronic profile while retaining the diol-like character. nih.gov

The following table outlines potential bioisosteric replacements for the 2,3-dihydroxypropyl moiety.

Original Functional GroupBioisosteric ReplacementRationale for Replacement
1,2-Diol1-Amino-2-hydroxyIntroduction of a basic center, alters hydrogen bonding capacity.
1,2-Diol1-Fluoro-2,3-dihydroxyStrategic placement to block metabolism, minimal steric impact.
1,2-DiolCyclopentane-1,2-dione derivativePresents hydrogen bond acceptors in a defined spatial orientation.
1,2-DiolSilanediolAlters bond angles and electronic properties while maintaining diol character.

It is important to note that the success of any bioisosteric replacement is highly dependent on the specific biological target and the binding pocket's characteristics. drughunter.com Therefore, the synthesis and evaluation of a focused library of analogues with these bioisosteric modifications would be essential to validate these design concepts and to elucidate the structure-activity relationships for this compound and its derivatives.

Systematic Elucidation of Pharmacophoric Requirements for this compound Activity

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For the picolinamide class, several key pharmacophoric elements have been identified through various studies on its derivatives.

The picolinamide core itself is a critical pharmacophoric feature. The nitrogen atom in the pyridine ring and the adjacent amide group create a specific electronic and steric profile that is often involved in key interactions with biological targets. For instance, in a series of picolinamide-based derivatives developed as VEGFR-2 kinase inhibitors, the N1-nitrogen of the pyridine and the NH group of the picolinamide were found to form essential hydrogen bonds with the Cys919 residue in the target's binding site. nih.gov

The substituent on the amide nitrogen plays a pivotal role in modulating the activity and selectivity of picolinamide derivatives. In the case of this compound, the 2,3-dihydroxypropyl group introduces significant hydrophilicity and the potential for multiple hydrogen bond interactions. This dihydroxypropyl moiety can act as both a hydrogen bond donor and acceptor, potentially enhancing the binding affinity to targets with polar pockets.

Substitution on the pyridine ring can also dramatically influence the biological activity. Studies on picolinamide antibacterials have shown that substitutions at the 2 and 4 positions of the picolinamide ring can impart selectivity towards specific bacterial species. nih.gov This highlights the importance of the substitution pattern on the pyridine ring in defining the compound's target profile.

A hypothetical pharmacophore model for this compound could therefore include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen).

Two hydrogen bond donor/acceptor groups (the hydroxyl groups on the propyl chain).

A hydrophobic region (the pyridine ring).

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound have been reported, insights can be drawn from QSAR analyses of related structures, such as dipicolinic acid derivatives. nih.gov

A QSAR study on dipicolinic acid derivatives with antioxidant activity revealed the importance of several molecular descriptors. nih.gov These included:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals.

Spatial descriptors: These describe the three-dimensional shape and size of the molecule.

For a series of this compound derivatives, a QSAR model could be developed to predict their biological activity based on a set of calculated molecular descriptors. The following table illustrates a hypothetical set of descriptors that could be relevant for such a model.

Descriptor TypeDescriptor ExamplePotential Influence on Activity
Topological Molecular Connectivity IndexRelates to the branching of the alkyl chain, which can affect binding pocket fit.
Electronic Dipole MomentInfluences long-range interactions with the target and solubility.
Spatial Molecular Surface AreaAffects the overall size and shape of the molecule, which is critical for binding.
Hydrogen Bonding Number of H-bond donors/acceptorsCrucial for interactions with polar residues in the binding site.

The development of a robust QSAR model would require a dataset of this compound derivatives with experimentally determined biological activities. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis of picolinamide itself has revealed important insights into its structural dynamics. nih.gov

A key conformational feature of picolinamide is the rotational barrier of the C-C bond connecting the pyridine ring and the amide group . Studies have shown that there is a significant energy barrier to rotation around this bond, which is influenced by both steric and electronic factors. nih.gov An intramolecular hydrogen bond between the amide proton and the pyridine nitrogen in the ground state of picolinamide contributes to a higher rotational barrier compared to its regioisomer, nicotinamide. nih.gov

The following table summarizes the key conformational features and their potential impact on biological activity.

Conformational FeatureDescriptionImpact on Biological Activity
Pyridine-Amide Torsion Angle The dihedral angle between the pyridine ring and the amide plane.Affects the relative orientation of the pharmacophoric features and thus the fit in the binding pocket.
Amide Bond Geometry The planarity and rotational barrier of the amide bond.A rigid amide bond can pre-organize the molecule for binding, reducing the entropic penalty.
Side Chain Conformation The spatial arrangement of the 2,3-dihydroxypropyl group.Determines the positioning of the hydroxyl groups for optimal hydrogen bonding with the target.

Understanding the conformational preferences of this compound through computational methods like molecular mechanics and quantum chemistry, as well as experimental techniques like NMR spectroscopy, is essential for designing analogs with improved activity.

Identification of Key Structural Determinants Influencing Target Binding and Selectivity

The identification of key structural determinants that influence target binding and selectivity is a central goal of SAR studies. For the picolinamide class, several such determinants have been elucidated.

As previously mentioned, the picolinamide scaffold is a primary determinant of binding. The arrangement of the pyridine nitrogen and the amide group allows for specific hydrogen bonding patterns that are recognized by various biological targets. For example, in the case of antifungal picolinamides, this scaffold is recognized by the lipid-binding pocket of Sec14p. nih.gov

The nature and position of substituents are crucial for both potency and selectivity. In the context of VEGFR-2 inhibitors, substitutions on the picolinamide ring and the amide nitrogen were systematically varied to optimize binding affinity. nih.gov Similarly, for acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain on a picolinamide scaffold markedly influenced inhibitory activity and selectivity against butyrylcholinesterase.

The 2,3-dihydroxypropyl group in this compound is a key structural determinant that likely influences its target profile. This polar side chain can engage in multiple hydrogen bonds, potentially leading to high affinity for targets with polar binding sites. The chirality of this group (as it contains a stereocenter) could also be a critical factor for stereospecific interactions with a chiral target.

The following table summarizes key structural determinants and their influence on binding and selectivity, based on studies of the broader picolinamide class.

Structural DeterminantInfluence on Binding and Selectivity
Picolinamide Core Provides the fundamental scaffold for target recognition through hydrogen bonding and aromatic interactions.
Amide Substituent Modulates potency, selectivity, and physicochemical properties such as solubility and cell permeability. The 2,3-dihydroxypropyl group adds significant polarity.
Pyridine Ring Substitution Fine-tunes electronic properties and steric interactions within the binding site, impacting both affinity and selectivity.
Chirality The stereochemistry of substituents, such as the dihydroxypropyl group, can lead to stereospecific interactions and significant differences in activity between enantiomers.

In Vitro Biological Evaluation and High Throughput Screening Hts Profiling

High-Throughput Screening (HTS) Campaigns for Novel Biological Activities

High-throughput screening (HTS) serves as a critical starting point for the discovery of novel bioactive compounds by rapidly assessing large libraries of chemicals for their effects on a specific biological target. While the exact HTS campaigns that led to the identification of N-(2,3-dihydroxypropyl)picolinamide are not detailed in the available scientific literature, its discovery is associated with efforts to find inhibitors of dihydroceramide (B1258172) desaturase 1 (Des1). This enzyme is a key player in the de novo synthesis of ceramides, a class of lipids involved in various cellular processes, including proliferation and apoptosis. The identification of this compound as a Des1 inhibitor suggests it emerged as a "hit" from a screening process designed to identify molecules that modulate this enzyme's activity.

Enzyme Inhibition and Activation Assays for this compound

Subsequent to its likely identification via HTS, this compound has been characterized as an inhibitor of the enzyme dihydroceramide desaturase 1 (Des1). google.com This enzyme is pivotal in the biosynthesis of sphingolipids, as it catalyzes the introduction of a double bond into dihydroceramides to form ceramides. google.com Perturbations in this pathway are implicated in a range of diseases, including cancer. google.com

The inhibitory activity of this compound against Des1 has been evaluated, with its potency typically quantified by the half-maximal inhibitory concentration (IC50). In patent literature describing this compound and its analogs, the IC50 is defined as the concentration of the test compound required to reduce Des1 activity to 50% of a vehicle control. google.com While a specific IC50 value for this compound is not explicitly provided in a tabular format in the available documentation, the methodology for its determination is outlined. The results for related compounds in the same chemical series are often presented as a range within which the IC50 value falls. google.com

Table 1: Representative Data Presentation for Des1 Inhibition

Compound ReferenceIC50 Concentration Range (µM)
Compound 81 - 10
Compound 460.1 - 1

This table illustrates the typical format for presenting concentration-response data for Des1 inhibitors in the relevant patent literature. Specific data for this compound is not publicly available in this format.

Detailed kinetic studies to elucidate the precise mechanism of Des1 inhibition by this compound, such as the determination of the inhibition constant (Ki) and whether the inhibition is competitive, non-competitive, or uncompetitive, are not available in the public domain. Such studies are crucial for a deeper understanding of the drug-enzyme interaction and for optimizing lead compounds.

Cell-Based Assays for Cellular Pathway Perturbations

The inhibitory effect of this compound on Des1 translates into observable effects on cellular pathways, particularly those related to cell growth and proliferation.

Currently, there is no publicly available information detailing the evaluation of this compound in reporter gene assays. These assays are valuable tools for dissecting the impact of a compound on specific signaling pathways by measuring the expression of a reporter gene linked to a promoter of interest.

The anti-proliferative properties of this compound have been noted, positioning it as a compound of interest for conditions characterized by undesirable cell growth, such as cancer. google.com The inhibition of Des1 can disrupt sphingolipid metabolism, leading to the accumulation of certain precursors and the depletion of ceramides, which can, in turn, affect cell proliferation. While the patent literature suggests its potential as an anti-proliferative agent, specific quantitative data from cellular viability and proliferation assays, such as GI50 (concentration for 50% growth inhibition) or IC50 values across various cancer cell lines, are not provided in a detailed tabular format for this compound itself. The available information does, however, describe assays used to evaluate related compounds for their effects on cell proliferation, for instance, by measuring proline incorporation in renal mesangial cells. google.com

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the in vitro biological evaluation, high-throughput screening (HTS) profiling, subcellular localization, or comparative biological activities of the chemical compound This compound .

The conducted searches for this specific molecule within scientific databases and scholarly articles did not yield any studies that would provide the necessary information to construct the requested article, including data tables and detailed research findings. While there is research on other picolinamide (B142947) derivatives, the strict requirement to focus solely on this compound cannot be met.

Therefore, the generation of an article with the specified outline and content is not possible at this time due to the absence of foundational research on this particular compound in the accessible literature. For an article of this nature to be written, studies investigating the biological properties of this compound would first need to be conducted and published.

Mechanistic Investigations and Molecular Target Identification

Unraveling the Molecular Mechanism of Action of N-(2,3-Dihydroxypropyl)picolinamide

Research into the antifungal properties of picolinamide (B142947) derivatives has identified a crucial molecular target responsible for their biological activity. Studies involving chemogenomic profiling and biochemical assays have pinpointed Sec14p, the primary phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the sole essential target for this class of compounds. nih.govnih.gov Sec14p is a cytosolic protein vital for the transport of secretory proteins from the Golgi complex. nih.gov

The mechanism of action of picolinamides revolves around the inhibition of Sec14p's function. These compounds are believed to bind within the lipid-binding pocket of Sec14p, thereby arresting its phospholipid exchange cycle. nih.govresearchgate.net This inhibition disrupts the delicate balance of lipid metabolism and signaling at the Golgi apparatus, which is essential for cell viability. nih.govnih.gov The specificity of these compounds for the fungal Sec14p over its mammalian counterparts contributes to their potential as antifungal agents. nih.gov

Direct Molecular Target Identification through Affinity-Based Proteomics and Chemical Genetics

The identification of Sec14p as the direct target of picolinamides was achieved through a combination of powerful chemical genetics techniques.

Use of Activity-Based Probes (ABPs)

While activity-based protein profiling (ABPP) is a powerful technique for identifying enzyme targets in complex proteomes, there is currently no specific published research detailing the use of activity-based probes (ABPs) for the direct molecular target identification of this compound or related antifungal picolinamides. This approach typically involves designing a probe that covalently binds to the active site of a target enzyme, which may not be applicable to the non-covalent binding mechanism observed between picolinamides and Sec14p. researchgate.net

Genetic Screens for Resistance or Hypersensitivity

A pivotal study in elucidating the target of antifungal picolinamides employed a functional variomics screen, a form of genetic screening, in Saccharomyces cerevisiae. nih.gov This technique involves screening a library of yeast strains expressing different variants of a potential target protein to identify mutations that confer resistance to the compound.

The screen identified specific amino acid residues within the lipid-binding pocket of Sec14p that, when mutated, resulted in resistance to the picolinamide compounds. nih.gov This provided strong genetic evidence that Sec14p is the direct target. The determination of the X-ray co-crystal structure of a Sec14p-picolinamide complex further validated these findings, showing the compound bound within this pocket and providing a rational basis for the observed resistance-conferring mutations. nih.govnih.gov

Genetic Screen Finding Implication for Mechanism of Action Reference
Identification of resistance-conferring mutations in the SEC14 gene.Confirms Sec14p as the direct cellular target of picolinamides. nih.gov
Resistance mutations map to the lipid-binding pocket of Sec14p.Indicates that picolinamides inhibit Sec14p function by occupying its active site. nih.gov
Co-crystal structure confirms compound binding in the identified pocket.Provides a structural basis for the inhibitory mechanism and the effects of resistance mutations. nih.govnih.govpdbj.org

Analysis of Biochemical Pathways Modulated by this compound

The inhibition of Sec14p by picolinamides is expected to have downstream effects on various biochemical pathways. However, specific studies on the global metabolic and transcriptomic changes induced by this compound are not yet available.

Metabolomic Profiling for Pathway Interrogation

Metabolomic profiling is a comprehensive analytical approach used to identify and quantify small molecule metabolites in a biological system, offering a snapshot of its physiological state. While this technique has been applied to study the effects of other antifungal compounds, there is a lack of published research on the metabolomic profiling of cells treated with this compound or other antifungal picolinamides. Such studies would be valuable in detailing the specific metabolic pathways disrupted by the inhibition of Sec14p.

Proteomic Profiling

Currently, there is no available data from proteomic profiling studies specifically utilizing this compound. Such studies are crucial for identifying the proteins that interact with a small molecule in a complex biological system, such as a cell lysate. Methodologies like chemical proteomics, which often employ affinity chromatography with an immobilized form of the compound, have not been publicly applied to this specific molecule. nih.gov Without this data, the protein targets of this compound remain unknown.

Allosteric versus Orthosteric Binding Mode Determination

The determination of whether a compound binds at a protein's primary active site (orthosteric binding) or at a secondary, regulatory site (allosteric binding) is fundamental to understanding its functional effect. nih.gov Techniques such as X-ray co-crystallography of the ligand-protein complex or functional assays in the presence of the natural substrate are typically used to elucidate this. nih.gov However, no such studies have been published for this compound. Consequently, it is not possible to state how or where it might bind to any potential protein targets.

Computational Chemistry and Structural Biology Approaches

Molecular Docking and Ligand-Protein Interaction Prediction for N-(2,3-Dihydroxypropyl)picolinamide

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this method would be used to predict its binding pose within the active site of a protein target. The process involves scoring functions to estimate the binding affinity, helping to identify plausible interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While direct docking studies on this compound are not widely published, research on other picolinamide (B142947) derivatives provides a strong precedent. For instance, several studies have designed and docked picolinamide derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govrsc.orgnih.gov These studies reveal how the picolinamide core can be oriented to interact with key amino acid residues in the kinase domain of VEGFR-2. Docking simulations have been instrumental in rationalizing the structure-activity relationships (SAR) observed in these series of compounds. nih.gov

Table 1: Example of Molecular Docking Data for Picolinamide Derivatives Targeting VEGFR-2 Note: This table is illustrative of the types of data generated for picolinamide derivatives, not for this compound itself.

Compound SeriesTarget Protein (PDB ID)Key Predicted InteractionsDocking Score (Example Metric)Reference
Picolinamide-based (thio)urea derivativesVEGFR-2 (4ASD)Hydrogen bonds with Cys919, Asp1046; Hydrophobic interactions in the ATP-binding pocket.-8.5 kcal/mol nih.govrsc.org
Picolinamide-dithiocarbamate derivativesVEGFR-2 (4ASD)Hydrogen bonds with Asp1046, Glu885; Pi-stacking with Phe918.-9.2 kcal/mol nih.govrsc.org

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov Following molecular docking, an MD simulation would place the this compound-target complex in a simulated physiological environment (water, ions) to observe its stability and conformational changes. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the binding pose predicted by docking. chemrevlett.com

MD simulations can reveal:

The stability of key hydrogen bonds and other interactions.

The role of water molecules in mediating ligand-protein contacts.

Conformational changes in the protein upon ligand binding. nih.gov

An estimation of binding free energy through more advanced computational methods.

For a flexible molecule like this compound, with its dihydroxypropyl tail, MD simulations would be crucial to understand how this chain adapts within the binding site and which conformations are most stable.

Virtual Screening and De Novo Design of Novel Picolinamide Scaffolds

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.com If a target for this compound were identified, its structure could be used as a starting point in a similarity search to find other commercially available or synthetically accessible compounds with a higher probability of being active. youtube.com

Conversely, de novo design is a computational approach for designing novel molecules or protein scaffolds from scratch. arxiv.orgyoutube.com This technique can be used to:

Design Novel Scaffolds: Create entirely new molecular frameworks that are optimized for binding to a specific target. nih.gov

Optimize Existing Scaffolds: Start with a known scaffold, like picolinamide, and computationally grow or modify it to improve binding affinity, selectivity, and other properties. arxiv.org

These approaches leverage computational power to explore a vast chemical space, potentially leading to the discovery of novel and more potent inhibitors based on the picolinamide core. nih.govbiorxiv.org

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule or a protein-ligand complex. nih.govspringernature.com Obtaining a crystal structure of this compound bound to its target is considered the gold standard for validating docking predictions and understanding binding. It provides high-resolution details of the binding orientation, specific atomic interactions, and any conformational changes in the target protein upon binding. nih.govmdpi.com The crystal structure of the parent molecule, picolinamide, has been determined, providing precise data on its bond lengths and angles. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Binding Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study ligand-target interactions in solution, which closely mimics the physiological environment. nih.gov NMR can be used to:

Confirm Binding: Detect changes in the NMR spectrum of the target protein upon addition of this compound.

Map the Binding Site: By monitoring chemical shift perturbations in 2D NMR spectra (like ¹H-¹⁵N HSQC), the specific amino acids involved in the interaction can be identified. nih.gov

Determine Binding Affinity: Quantify the strength of the interaction (the dissociation constant, Kd) by titrating the ligand and observing the spectral changes. nih.gov

Elucidate the Bound Conformation: Solve the three-dimensional structure of the ligand-protein complex in solution.

Studies on cocrystals involving picolinamide have utilized solid-state NMR to confirm the nature of hydrogen bonding, demonstrating the utility of this technique for this class of compounds. researchgate.net

Emerging Methodologies and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Picolinamide (B142947) Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by accelerating the timeline and improving the success rate of drug discovery. nih.govdeepscienceresearch.com These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers, making them invaluable tools for the discovery and optimization of picolinamide derivatives. youtube.comresearchgate.net

Deep learning algorithms, such as Graph Neural Networks (GNNs), are particularly well-suited for this task as they can learn from the graph-like structure of molecules. nih.gov By training a GNN on a large dataset of known picolinamides and their biological activities, it could predict the potential of N-(2,3-Dihydroxypropyl)picolinamide or its analogs for various therapeutic targets. nih.govnih.gov This process significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources. youtube.com

Table 1: Hypothetical AI/ML Applications in Picolinamide Optimization

AI/ML Model Type Application for Picolinamide Derivatives Predicted Outcome
Predictive QSAR Predict the VEGFR-2 inhibitory activity of new this compound analogs. nih.gov Identify candidates with higher potency than existing inhibitors.
Generative Models (GANs/VAEs) Design novel picolinamide scaffolds with improved solubility and lower toxicity. preprints.org Generate a virtual library of optimized drug-like molecules for synthesis.
Graph Neural Networks (GNNs) Predict drug-target interactions for the picolinamide scaffold across a wide range of proteins. nih.gov Uncover potential new therapeutic targets and applications (drug repurposing).
Reinforcement Learning Iteratively modify the this compound structure to maximize binding affinity to a specific target while maintaining desirable ADMET properties. preprints.org Develop a highly potent and selective lead compound with a favorable safety profile.

Chemoinformatics and Data Mining for Picolinamide Scaffold Exploration

Chemoinformatics provides the tools and techniques to analyze, visualize, and mine vast chemical datasets, offering crucial insights into structure-activity relationships (SAR) and chemical diversity. numberanalytics.com For the picolinamide scaffold, chemoinformatics can be used to explore the "chemical space" around this compound, identifying opportunities for creating novel analogs with diverse properties. researchgate.net

By data mining public and proprietary databases like PubChem, researchers can gather information on all known picolinamide-containing compounds and their recorded biological activities. nih.gov This data can be used to build classification models that predict whether a new derivative is likely to be active for a particular target. nih.gov Techniques like scaffold hopping allow for the design of new core structures that mimic the essential binding features of the picolinamide scaffold but possess different physicochemical properties, potentially leading to improved patentability or overcoming limitations of the original scaffold. nih.govnih.gov

Furthermore, chemoinformatic analysis can assess the "drug-likeness" and complexity of proposed molecules. researchgate.net Descriptors such as molecular weight, cLogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors can be calculated to ensure that newly designed picolinamide derivatives have properties consistent with successful oral drugs. nih.gov

Table 2: Example Chemoinformatic Analysis of Hypothetical Picolinamide Analogs

Compound Molecular Formula Molecular Weight (g/mol) cLogP Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound C9H12N2O3 212.21 -1.5 3 4
Analog A (Fluoro-substituted) C9H11FN2O3 230.20 -1.2 3 4
Analog B (Esterified diol) C13H16N2O5 296.28 0.5 1 6
Analog C (Scaffold hop to isonicotinamide) C9H12N2O3 212.21 -1.6 3 4

Development of Advanced Biosensors for this compound Detection and Activity Monitoring

Advanced biosensors offer the potential for rapid, sensitive, and specific detection of molecules in complex biological samples. eujournal.org While specific biosensors for this compound have not been reported, the principles of biosensor design can be applied to create novel detection and monitoring tools. mdpi.com Such sensors could be invaluable for pharmacokinetic studies, monitoring therapeutic efficacy, or for environmental analysis.

Several biosensor platforms could be adapted for this purpose:

Enzymatic Biosensors: If an enzyme is discovered that specifically interacts with or metabolizes this compound, it could be immobilized on an electrode. nih.gov The enzymatic reaction would produce a detectable signal (e.g., a change in current, pH, or light), with the magnitude of the signal proportional to the concentration of the compound. nih.gov

Electrochemical Biosensors: These sensors measure changes in electrical properties upon binding of the target molecule. mdpi.com A sensor surface could be modified with synthetic receptors or molecularly imprinted polymers (MIPs) designed to selectively capture this compound, leading to a measurable change in capacitance or impedance.

Optical Biosensors: Techniques like surface plasmon resonance (SPR) or fluorescence-based assays could be employed. nih.gov For example, quantum dots or other fluorescent probes could be functionalized with a recognition element for the picolinamide derivative. Binding would alter the fluorescence signal, allowing for highly sensitive detection. nih.gov

The development of such biosensors would require the identification or creation of a highly specific recognition element, which remains a significant research challenge. mdpi.com

Table 3: Comparison of Hypothetical Biosensor Platforms for this compound

Biosensor Type Recognition Element Transduction Principle Potential Advantages Key Challenges
Enzymatic Specific Oxidase/Dehydrogenase nih.gov Amperometric (H2O2 detection) High specificity, low background Discovery/engineering of a suitable enzyme
Electrochemical (MIP) Molecularly Imprinted Polymer Potentiometric/Impedimetric Cost-effective, robust Achieving high selectivity and reproducibility
Optical (Fluorescence) Aptamer/Antibody Fluorescence Quenching/Enhancement nih.gov High sensitivity, real-time monitoring Development of specific aptamers/antibodies
Photoelectrochemical Nanomaterial-Antibody Conjugate nih.gov Change in Photocurrent Ultrasensitive detection limits Complex fabrication, stability of photoactive materials

Exploration of Novel Therapeutic or Biological Applications for this compound Beyond Current Known Indications (Hypothetical)

While the primary applications of many picolinamide derivatives have been in areas like oncology, the versatile structure of the picolinamide scaffold suggests potential for a broader range of biological activities. nih.govnih.gov The N-(2,3-dihydroxypropyl) moiety, in particular, introduces hydrophilicity and multiple hydrogen bonding sites, which could facilitate interactions with a different set of biological targets compared to more lipophilic analogs.

Hypothetical new applications could be explored based on structural similarities to other bioactive compounds:

Antifungal Agents: Some picolinamide analogs have shown antifungal activity by inhibiting the cytochrome bc1 complex. researchgate.net The specific stereochemistry of the dihydroxypropyl side chain could be investigated for unique interactions within the Qi binding site of fungal cytochrome c reductase. researchgate.net

Antiviral Agents: The amide linkage and heterocyclic ring are common features in many antiviral drugs. Screening this compound against a panel of viral proteases or polymerases could uncover unexpected inhibitory activity.

Neurological Targets: The ability to cross the blood-brain barrier is a key challenge in CNS drug discovery. While the diol group increases polarity, specific transporters might facilitate brain entry. The compound could be tested for activity against enzymes or receptors implicated in neurodegenerative diseases.

Anti-inflammatory Agents: Many anti-inflammatory drugs target key enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling pathways. The picolinamide scaffold could serve as a template for designing inhibitors of these targets.

Table 4: Hypothetical Novel Therapeutic Targets for this compound

Therapeutic Area Hypothetical Target Class Rationale/Mechanism
Antifungal Cytochrome bc1 Complex (Qi site) researchgate.net The picolinamide headgroup can mimic natural substrates, while the diol side chain could form specific hydrogen bonds to enhance binding affinity and selectivity.
Anticancer PI3K/AKT Pathway nih.govnih.gov Picolinamide derivatives have shown activity against kinases; this compound could be a dual inhibitor, a strategy with proven efficacy.
Antiviral Viral Proteases (e.g., SARS-CoV-2 3CLpro) The amide bond is a key feature recognized by proteases. The compound could act as a non-covalent inhibitor.
Neuroprotection Glycogen Synthase Kinase 3β (GSK-3β) Inhibition of GSK-3β is a therapeutic strategy for several CNS disorders. The picolinamide scaffold could fit into the ATP-binding pocket.

Synergistic Effects and Combination Strategies with Other Chemical Entities

Modern therapeutic approaches, especially in complex diseases like cancer, are moving away from a "one-target, one-drug" paradigm towards polypharmacology and combination therapies. nih.gov A single drug that hits multiple targets or a combination of drugs can be more effective, overcome drug resistance, and may allow for lower doses of each component, reducing toxicity.

If this compound were identified as an active agent (e.g., as a VEGFR-2 inhibitor like other picolinamides), several combination strategies could be envisioned: nih.govnih.gov

Combination with Chemotherapy: It could be used alongside traditional cytotoxic agents. The picolinamide derivative could inhibit angiogenesis (the formation of new blood vessels that tumors need to grow) via VEGFR-2 inhibition, while the chemotherapeutic agent directly kills cancer cells.

Combination with Immunotherapy: By modulating the tumor microenvironment, an anti-angiogenic agent can enhance the efficacy of immune checkpoint inhibitors. Reduced vascularization can decrease hypoxia and improve the infiltration of immune cells into the tumor.

Dual-Target Inhibition: The compound itself might possess polypharmacology, inhibiting multiple kinases simultaneously (e.g., VEGFR-2 and PI3K). nih.govnih.gov This dual action could block parallel signaling pathways that cancer cells use to escape the effects of single-target drugs.

Combination with Agents Targeting Resistance Mechanisms: If cancer cells develop resistance to this compound, it could be combined with a drug that specifically inhibits the resistance pathway.

These strategies require extensive preclinical and clinical investigation to determine the optimal combinations and dosing schedules.

Table 5: Hypothetical Combination Strategies for this compound in Oncology

Combination Partner Class of Agent Hypothetical Synergistic Mechanism
Paclitaxel Cytotoxic Chemotherapy Inhibition of angiogenesis by the picolinamide derivative starves the tumor, making it more susceptible to the cytotoxic effects of paclitaxel.
Pembrolizumab Immune Checkpoint Inhibitor (Anti-PD-1) Normalization of tumor vasculature can reduce immunosuppression and enhance T-cell infiltration and activity.
A PI3K Inhibitor Targeted Therapy Simultaneous blockade of the VEGFR and PI3K/AKT signaling pathways could prevent compensatory signaling and overcome resistance. nih.gov
A PARP Inhibitor DNA Repair Inhibitor In certain cancers (e.g., with BRCA mutations), inhibiting angiogenesis could induce stress that synergizes with the DNA-damaging effects of PARP inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.